N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea
Overview
Description
N-(1,2,2-Trichlorovinyl)-N’-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,2-Trichlorovinyl)-N’-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 1,2,2-trichlorovinyl isocyanate with 2-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-(1,2,2-Trichlorovinyl)-N’-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity.
Substitution: The trichlorovinyl and trifluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1,2,2-Trichlorovinyl)-N’-[2-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Biology: The compound may be studied for its biological activity and potential use in developing new drugs or agrochemicals.
Medicine: Research may explore its potential therapeutic effects or use as a diagnostic tool.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1,2,2-Trichlorovinyl)-N’-[2-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with molecular targets and pathways. The trichlorovinyl and trifluoromethylphenyl groups may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1,2,2-Trichlorovinyl)-N’-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
N-(1,2,2-Trichlorovinyl)-N’-phenylurea: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
N-(1,2,2-Trichlorovinyl)-N’-[4-(trifluoromethyl)phenyl]urea: The position of the trifluoromethyl group can influence the compound’s properties and reactivity.
Properties
IUPAC Name |
1-(1,2,2-trichloroethenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3F3N2O/c11-7(12)8(13)18-9(19)17-6-4-2-1-3-5(6)10(14,15)16/h1-4H,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGDVWWPSIVFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC(=C(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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